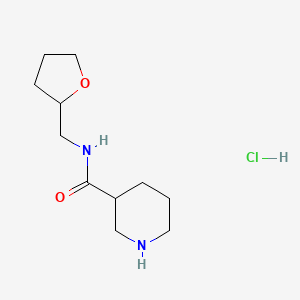

N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride

描述

N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride typically involves the reaction of tetrahydrofuran with piperidinecarboxamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and scalability. The process includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

化学反应分析

Types of Reactions: N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemical Research Applications

1. Organic Synthesis:

N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride serves as an essential building block in organic synthesis. Its distinct chemical properties allow chemists to create complex molecules suitable for pharmaceuticals and other applications. The compound can undergo various reactions, including oxidation, reduction, and substitution, which facilitate the production of diverse derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids or ketones |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Thionyl chloride | Halogenated derivatives |

2. Mechanistic Studies:

The compound's ability to mimic natural substrates makes it valuable for studying enzyme interactions and receptor binding. By analyzing how this compound interacts with specific molecular targets, researchers can gain insights into biochemical pathways and mechanisms of action.

Biological Research Applications

1. Pharmacological Studies:

Research indicates that this compound can act as a ligand for various receptors, which is crucial for drug development. Its structural similarity to biologically active compounds makes it a candidate for investigating new therapeutic agents.

Case Study: Enzyme Interaction

A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

Industrial Applications

1. Specialty Chemicals Production:

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its scalability in production processes through continuous flow reactors allows for consistent quality and efficiency.

2. Drug Formulation:

The compound has been explored for its use in drug formulation due to its favorable pharmacokinetic properties. It can enhance the bioavailability of active pharmaceutical ingredients when used as an excipient or stabilizer.

作用机制

The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

相似化合物的比较

- N-(Tetrahydro-2-furanylmethyl)benzamide

- N-(Tetrahydro-2-furanylmethyl)-2-furamide

- N-(Tetrahydro-2-furanylmethyl)-3-thiophenamine hydrochloride

Comparison: N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride is unique due to its combination of a piperidine ring and a tetrahydrofuran moiety. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

生物活性

N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride, a compound characterized by its piperidine ring and tetrahydrofuran moiety, has gained attention in various scientific disciplines due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : N-(oxolan-2-ylmethyl)piperidine-3-carboxamide; hydrochloride

- Molecular Formula : CHClNO

- CAS Number : 1220037-76-2

This compound exhibits its biological effects through interactions with specific molecular targets. The primary mechanisms include:

- Receptor Binding : The compound can bind to various receptors, influencing signal transduction pathways.

- Enzyme Modulation : It may act as an inhibitor or modulator of enzymes involved in critical biological processes.

- Substrate Mimicry : Its structural similarity to natural substrates allows it to participate in biochemical reactions.

Antitumor Activity

Research indicates that compounds within the piperidine class, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of ovarian and breast cancer cells.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| Ovarian Cancer (OVXF 899) | 2.76 | High selectivity |

| Breast Cancer (MAXF 401) | 9.27 | Moderate activity |

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have revealed that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi, potentially making it useful in treating infections.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of piperidine derivatives. They have been shown to interact with neurotransmitter systems, which may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's. Specifically, compounds with similar structures have demonstrated dual cholinesterase inhibition and antiaggregatory effects on amyloid beta proteins .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide against human tumor cell lines. Results indicated significant apoptosis induction in treated cells compared to controls.

- In Vivo Models : Animal models have been employed to assess the compound's efficacy in reducing tumor size and improving survival rates in cancer-bearing subjects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity |

|---|---|

| N-(Tetrahydro-2-furanylmethyl)benzamide | Anticancer, moderate activity |

| N-(Tetrahydro-2-furanylmethyl)-3-thiophenamine hydrochloride | Antimicrobial and anticancer effects |

This comparative analysis illustrates that while similar compounds exhibit beneficial biological activities, the unique combination of a piperidine ring and tetrahydrofuran moiety in this compound may confer distinct advantages in terms of potency and specificity .

常见问题

Q. Basic: What synthetic strategies are recommended for synthesizing N-((Tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide hydrochloride?

Methodological Answer:

A common approach involves:

Nucleophilic substitution : Reacting piperidine-3-carboxamide with a tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine intermediate.

Salt formation : Treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Optimization Tips :

- Control reaction temperature (40–60°C) to minimize side reactions.

- Use stoichiometric excess (1.2–1.5 eq) of the tetrahydrofuran derivative to improve yield.

Q. Advanced: How can researchers resolve discrepancies in NMR spectral data during structural characterization?

Methodological Answer:

Common challenges include overlapping signals or unexpected splitting due to:

- Tautomerism : The carboxamide group may exhibit keto-enol tautomerism, altering chemical shifts. Confirm via 2D NMR (e.g., HSQC, HMBC) .

- Salt effects : Protonation of the piperidine nitrogen can shift nearby signals. Compare free base and hydrochloride salt spectra .

Validation Steps : - Use deuterated solvents (e.g., D₂O for hydrochloride salts) to suppress exchange broadening.

- Cross-reference with computational predictions (DFT-based chemical shift calculations).

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Emergency Measures : - In case of skin contact, rinse immediately with water for 15 minutes .

Q. Advanced: Which analytical techniques are optimal for assessing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to confirm ≥98% purity .

- Mass Spectrometry (LC-MS) : Confirm molecular weight ([M+H]⁺ expected for C₁₂H₂₁ClN₂O₂: 284.1 g/mol) .

- Elemental Analysis : Validate chloride content (theoretical Cl%: ~12.5%) .

Q. Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies :

- Light Sensitivity : Conduct ICH Q1B photostability testing (UV/visible light exposure) .

Q. Advanced: How does the tetrahydrofuran (THF) moiety influence biological activity or physicochemical properties?

Methodological Answer:

- Solubility : The THF group enhances water solubility due to its oxygen atom’s hydrogen-bonding capacity .

- Receptor Binding : Molecular docking studies suggest the THF moiety may interact with hydrophobic pockets in target proteins (e.g., GPCRs or kinases) .

Validation : Synthesize analogs without the THF group and compare bioactivity (e.g., IC₅₀ in enzyme assays) .

Q. Advanced: How should researchers address inconsistent bioassay results across studies?

Methodological Answer:

- Compound Integrity : Verify purity and stability post-reconstitution (e.g., via HPLC) .

- Assay Conditions : Standardize buffer pH, temperature, and incubation time to minimize variability .

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. Basic: What are the key spectral markers in FT-IR for confirming the hydrochloride salt form?

Methodological Answer:

- N-H Stretch : Broad peak at 2500–3000 cm⁻¹ (protonated amine) .

- C=O Stretch : Sharp peak at ~1650 cm⁻¹ (carboxamide) .

- Cl⁻ Counterion : Absence of free HCl peaks (e.g., ~2800 cm⁻¹) confirms salt formation .

Q. Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability based on partition coefficients .

Q. Basic: How should researchers handle waste containing this compound?

Methodological Answer:

- Neutralization : Treat aqueous waste with NaOH to deprotonate the hydrochloride salt.

- Incineration : Dispose of solid waste via licensed facilities compliant with local regulations .

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10;/h9-10,12H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGCORYEFZCCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。